molecular formula C7H11Cl2N3O2 B13551264 (2R)-2-amino-3-(pyrazin-2-yl)propanoicaciddihydrochloride

(2R)-2-amino-3-(pyrazin-2-yl)propanoicaciddihydrochloride

Cat. No.: B13551264
M. Wt: 240.08 g/mol
InChI Key: AAZGWYYTERTAJU-QYCVXMPOSA-N
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Description

(2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride is a compound that features a pyrazine ring attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride typically involves the formation of the pyrazine ring followed by its attachment to the amino acid backbone. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazine ring can be synthesized through cyclization reactions involving diamines and dicarbonyl compounds . The amino acid backbone is then introduced through a series of coupling reactions, often using reagents like carbodiimides to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrazine ring can be oxidized under specific conditions to form pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and various substituted pyrazine compounds, each with distinct chemical and physical properties.

Scientific Research Applications

(2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The amino acid backbone allows for interactions with proteins and peptides, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride is unique due to its specific combination of a pyrazine ring and an amino acid backbone, which allows for diverse chemical reactivity and biological interactions. This makes it a versatile compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C7H11Cl2N3O2

Molecular Weight

240.08 g/mol

IUPAC Name

(2R)-2-amino-3-pyrazin-2-ylpropanoic acid;dihydrochloride

InChI

InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-4-9-1-2-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H/t6-;;/m1../s1

InChI Key

AAZGWYYTERTAJU-QYCVXMPOSA-N

Isomeric SMILES

C1=CN=C(C=N1)C[C@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C1=CN=C(C=N1)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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